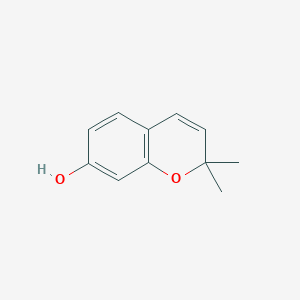

7-Hydroxy-2,2-dimethylchromene

Description

BenchChem offers high-quality 7-Hydroxy-2,2-dimethylchromene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-2,2-dimethylchromene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPDSJDSLEZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 7-Hydroxy-2,2-dimethylchromene: A Technical Guide for Natural Product Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Natural Sources and Biological Significance

7-Hydroxy-2,2-dimethylchromene belongs to the chromene class of oxygen-containing heterocyclic compounds. These structures are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. The target compound has been reported as a constituent of Centaurea solstitialis L., a plant belonging to the Asteraceae family.

The biological activities of simple hydroxychromenes are often attributed to their ability to modulate inflammatory pathways and scavenge reactive oxygen species. Their phenolic hydroxyl group is a key feature, contributing to their antioxidant potential and allowing for further chemical modifications to enhance their therapeutic properties.

Representative Isolation Protocol

The following protocol is adapted from the isolation of 6-acetyl-7-hydroxy-2,2-dimethylchromene from the leaves of Calea hispida and serves as a robust starting point for the isolation of 7-Hydroxy-2,2-dimethylchromene from plant material.

Plant Material and Extraction

Freshly collected plant material (e.g., leaves, aerial parts) should be subjected to hydrodistillation to extract volatile and semi-volatile compounds.

Experimental Protocol:

-

Place 121 g of fresh plant leaves in a 2 L flask.

-

Add 1 L of distilled water to the flask.

-

Fit the flask with a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask and distill for 3 hours.

-

Collect the distillate, which contains the volatile oil.

-

Extract the volatile oil from the aqueous distillate using diethyl ether.

-

Separate the ether layer and evaporate the solvent at room temperature to obtain the crude volatile oil.

Purification

The crude extract can be purified using a combination of chromatographic techniques and crystallization.

Experimental Protocol:

-

Analyze the crude oil by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of chloroform (B151607) or a chloroform/hexane (B92381) mixture (e.g., 2:1).

-

Visualize the separated compounds under UV light (254 and 366 nm) and by staining with a suitable reagent (e.g., 5% FeCl3 in MeOH or H2SO4/MeOH followed by heating).

-

Based on the TLC analysis, subject the crude oil to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the target compound.

-

Combine the fractions containing the purified compound and evaporate the solvent.

-

Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent (e.g., hexane) and allowing it to stand at a low temperature.

-

Collect the crystals by filtration and wash with cold hexane to yield the pure 7-Hydroxy-2,2-dimethylchromene.

Data Presentation

Yield and Purity

The following table summarizes the expected yield from the hydrodistillation of a similar chromene.

| Parameter | Value | Source |

| Yield of Volatile Oil (w/w) | 0.21% | Calea hispida (for 6-acetyl-7-hydroxy-2,2-dimethylchromene) |

| Purity | >98% (after crystallization) | Representative |

Spectroscopic Data for Characterization

The following table presents the expected spectroscopic data for 7-Hydroxy-2,2-dimethylchromene based on analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H-NMR (CDCl₃, ppm) | δ 1.45 (s, 6H, 2xCH₃), 5.50 (d, 1H, J=10 Hz, H-3), 6.25 (d, 1H, J=10 Hz, H-4), 6.30 (d, 1H, J=2.5 Hz, H-8), 6.40 (dd, 1H, J=8.5, 2.5 Hz, H-6), 6.90 (d, 1H, J=8.5 Hz, H-5), ~5.0 (br s, 1H, OH). |

| ¹³C-NMR (CDCl₃, ppm) | δ 28.0 (2xCH₃), 77.0 (C-2), 113.0 (C-8), 115.0 (C-6), 117.0 (C-4a), 122.0 (C-4), 127.0 (C-5), 130.0 (C-3), 150.0 (C-8a), 154.0 (C-7). |

| Mass Spectrometry (EI-MS) | m/z (%): 190 [M]⁺, 175 [M-CH₃]⁺. |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and purification of 7-Hydroxy-2,2-dimethylchromene.

Potential Biological Signaling Pathway

Given the known anti-inflammatory properties of many chromene derivatives, a likely mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A putative anti-inflammatory signaling pathway modulated by 7-Hydroxy-2,2-dimethylchromene.

Spectroscopic Profile of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-2,2-dimethylchromene (CAS No. 19012-97-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for the chromene scaffold. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 7-Hydroxy-2,2-dimethylchromene and its close structural analogs. These values are compiled from various scientific sources and databases and provide a predictive framework for the analysis of the target compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed in Analogs (Compound, Solvent) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.5 - 5.7 | 5.46 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~10 |

| H-4 | 6.2 - 6.4 | 6.27 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~10 |

| H-5 | 6.7 - 6.9 | 6.86 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~8.5 |

| H-6 | 6.3 - 6.5 | 6.37 (7-Methoxy-2,2-dimethyl-3-chromene) | dd | ~8.5, 2.5 |

| H-8 | 6.2 - 6.4 | 6.41 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~2.5 |

| 7-OH | 8.5 - 9.5 | 10.52 (7-Hydroxy-4-methyl-chromen-2-one, DMSO-d6)[1] | s | - |

| 2-(CH₃)₂ | 1.3 - 1.5 | 1.42 (7-Methoxy-2,2-dimethyl-3-chromene) | s | - |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed in Analogs (Compound, Solvent) |

| C-2 | 75 - 80 | 76.5 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-3 | 120 - 125 | 122.8 (Predicted) |

| C-4 | 128 - 132 | 130.5 (Predicted) |

| C-4a | 115 - 120 | 116.2 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-5 | 125 - 130 | 128.9 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-6 | 105 - 110 | 108.1 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-7 | 155 - 160 | 154.8 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-8 | 100 - 105 | 102.5 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| C-8a | 150 - 155 | 153.2 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

| 2-C(CH₃)₂ | 25 - 30 | 26.8 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Analogs (Compound, Method) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | 3468 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | 3112 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | 2921 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | 1604, 1452 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Medium-Strong |

| C-O stretch (ether) | 1200 - 1300 | 1272 (α-Lapachone oxime derivative, KBr) | Strong |

| C-O stretch (phenol) | 1150 - 1250 | - | Strong |

Table 4: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Observed in Analogs (Compound, Ionization) |

| [M]⁺ | 190.0943 | - |

| [M+H]⁺ | 191.0919 | - |

| [M-CH₃]⁺ | 175.0653 | 175.37 ([M-H]⁻, 7-hydroxy-4-methyl-2H-croman-2-one, ES⁻) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Set to a constant temperature, typically 25 °C, to ensure reproducibility.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters to optimize include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay (D1, typically 1-2 seconds).

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record the spectrum, and if using the KBr pellet method, also record a background spectrum of a blank KBr pellet.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation and Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC).

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. The sample solution is infused directly into the ion source or introduced via a liquid chromatograph (LC).

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as a logical relationship for spectral interpretation.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

The Discovery, Synthesis, and Biological Evaluation of 7-Hydroxy-2,2-dimethylchromene and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 7-Hydroxy-2,2-dimethylchromene and its structurally related analogs. Chromenes, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document details the synthetic methodologies for preparing these compounds, with a focus on the Pechmann condensation and Claisen rearrangement reactions. Furthermore, it compiles and presents quantitative data on their biological efficacy, outlines detailed experimental protocols for key assays, and visualizes the primary signaling pathways modulated by these compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the chromene scaffold.

Introduction: The Chromene Scaffold in Medicinal Chemistry

Chromenes, also known as benzopyrans, are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. The inherent structural features of the chromene nucleus have made it a privileged scaffold in the design and synthesis of a wide array of biologically active molecules. Natural and synthetic chromene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development.

The focus of this guide is on 7-Hydroxy-2,2-dimethylchromene and its analogs. The 7-hydroxy substitution is a key feature, often contributing to the antioxidant properties and providing a site for further chemical modification. The 2,2-dimethyl substitution is also significant, influencing the lipophilicity and metabolic stability of the molecule. This guide will delve into the foundational aspects of these compounds, from their initial discovery and synthesis to their biological evaluation and mechanistic understanding.

Synthesis of 7-Hydroxy-2,2-dimethylchromene and Analogs

The synthesis of 7-hydroxy-2,2-dimethylchromene and its analogs can be achieved through several strategic routes. The most common and versatile methods include the Pechmann condensation for coumarin (B35378) analogs and subsequent modifications, as well as methods involving the Claisen rearrangement.

General Synthetic Strategies

A plausible synthetic route to 7-Hydroxy-2,2-dimethylchromene involves the reaction of resorcinol (B1680541) with 3-methyl-2-butenal (B57294) in the presence of a catalyst. This acid-catalyzed condensation and subsequent cyclization would yield the desired chromene structure.

Alternatively, a multi-step synthesis can be envisioned starting from a resorcinol derivative. Protection of one hydroxyl group, followed by a Claisen rearrangement with a suitable prenyl halide, and subsequent deprotection and cyclization, can also lead to the formation of the 2,2-dimethylchromene ring system.

A general workflow for the synthesis and evaluation of chromene derivatives is depicted below.

The Expanding Therapeutic Landscape of Novel Chromene Derivatives: A Technical Guide to Their Biological Activities

Chromene, a benzopyran, represents a privileged heterocyclic scaffold that is a constituent of numerous natural products, including flavonoids, tocopherols, and anthocyanins.[1][2] The inherent structural features of the chromene nucleus allow for diverse functionalization, leading to a wide array of pharmacological properties.[1][3] In recent years, extensive research has focused on the synthesis and biological evaluation of novel chromene derivatives, revealing their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] These compounds interact with a variety of cellular targets, modulating signaling pathways and enzymatic activities, which underscores their promise in the development of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel chromene derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms through signaling pathway diagrams.

Anticancer Activity of Novel Chromene Derivatives

Chromene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3] The anticancer mechanisms of these compounds are multifaceted and include the induction of apoptosis, cell cycle arrest, disruption of tumor vasculature, and the inhibition of key signaling pathways such as NF-κB.[3][4] Notably, some 4H-chromene derivatives have been shown to act as microtubule-destabilizing agents, leading to mitotic arrest and subsequent apoptotic cell death.[4] Crolibulin™ (EPC2407), a chromene analog, is currently in Phase I/II clinical trials for the treatment of advanced solid malignancies.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several recently developed chromene derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |

| Malloapeltas C-H | TOV-21G (Ovarian) | 0.06 - 10.39 µM | [3] |

| Aminated Nitrochromenes | - | - | [3] |

| Psoralidin | Gastric, Colon, Breast | Potent | [3] |

| Compound 18 | Hep-2 (Hepatocellular Carcinoma) | 0.49 µg/mL | [3] |

| Compound 18 | RD (Rhabdomyosarcoma) | 0.540 µg/mL | [3] |

| Compound 19 | Hep-2 | 4.22 µg/mL | [3] |

| Chromene-based derivatives (91, 92, 93) | HepG-2 (Liver) | 2.41, 2.59, 2.53 µg/mL | [3] |

| Chromene-based derivatives (91, 92, 93, 94) | HCT-116 (Colon) | 4.98, 5.44, 5.32, 5.20 µg/mL | [3] |

| Chromene-based derivatives (91, 92, 93, 94) | MCF-7 (Breast) | 6.72, 6.99, 6.84, 6.52 µg/mL | [3] |

| Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamide | MCF-7 (Breast) | 5.4 µM | [3] |

| Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamide | HepG-2 (Liver) | 4.5 µM | [3] |

| Halogenated 1H-benzo[f]chromene-2-carbothioamide | PC-3 (Prostate) | 1.1 - 2.7 µM | [3] |

| Chromene Derivative 2 | HT-29 (Colon) | Higher than Doxorubicin | [2][5] |

| Chromene Derivative 5 | HepG-2 (Liver) | Higher than Doxorubicin | [2][5] |

| Chromene Derivative 6 | MCF-7 (Breast) | Higher than Doxorubicin | [5] |

| Indole-tethered Chromene Derivatives (4c, 4d) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 7.9 - 9.1 µM | [6] |

| Chromene Derivatives (59, 60) | Various | 0.7-3.0 µg/mL, 0.8-1.4 µg/mL | [7] |

| Chromene Derivative 61 | Various | 1.08-2.42 µg/mL | [7] |

| Benzo[h]chromenes (62, 63) | Various | 0.9 µg/mL, 0.8-1.1 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9] It is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Test chromene derivatives

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of the test chromene derivatives in the culture medium.[10] After overnight incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 500-600 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from a dose-response curve.

Visualization of Anticancer Mechanisms

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Simplified NF-κB signaling pathway and its inhibition.

Antimicrobial Activity of Novel Chromene Derivatives

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Chromene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[13][14] The mechanism of action is varied, but some derivatives are thought to disrupt microbial cell membranes or inhibit essential enzymes.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected novel chromene derivatives, presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Compound/Derivative | Microorganism | Activity | Reference |

| Chromene derivatives (4b, 4c, 13e, 13i) | Various Bacteria | MIC: 0.007 - 3.9 µg/mL | [15] |

| Chromene derivatives (5, 7) | Bacillus subtilis, Escherichia coli | Encouraging antibacterial activity | [16] |

| Thiochromene derivative (11) | Various Bacteria | Superior to bismerthiazol (B1226852) and thiadiazole copper | [14] |

| 3-hydroxythiochromen-4-one (16) | M. catarrhalis | MIC: 0.5 µM | [14] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various compounds.[17][18] This method relies on the diffusion of the antimicrobial agent from a well through the agar, inhibiting the growth of a test microorganism.[19]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test chromene derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the solidified MHA plates to create a lawn.[17]

-

Well Creation: Aseptically punch wells of a specific diameter into the inoculated agar plates using a sterile cork borer.[12]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test chromene derivative solution, positive control, and negative control into separate wells.[12]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[12]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualization of Antimicrobial Testing Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity of Novel Chromene Derivatives

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[20] Chromene derivatives have demonstrated notable anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[20][21] These enzymes are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[22]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of certain chromene derivatives.

| Compound/Derivative | Assay/Target | Activity (IC50) | Reference |

| Compound 5 | NO production in LPS-induced RAW 264.7 cells | 7.59 ± 0.45 µM | [23] |

| Neolignans, Coumarinolignan, Lignan Derivatives, and a Chromene | Human neutrophil O2•− generation | IC50 ≤ 27.97 µM | [24] |

| Neolignans, Coumarinolignan, Lignan Derivatives, and a Chromene | FMLP/CB-induced elastase release | IC50 ≤ 32.55 µM | [24] |

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[22] This in vitro assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffer saline (PBS, pH 6.4)

-

Test chromene derivatives

-

Reference drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test chromene derivative at various concentrations, and a solution of BSA or egg albumin.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation Induction: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[22]

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions using a spectrophotometer at a wavelength of 660 nm.[22]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Visualization of Anti-inflammatory Mechanism

Caption: Inhibition of COX and LOX pathways by chromene derivatives.

Neuroprotective Activity of Novel Chromene Derivatives

Neurodegenerative diseases like Alzheimer's disease pose a significant global health challenge.[25] Novel chromene derivatives have shown promise as neuroprotective agents.[26] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] Additionally, some derivatives exhibit neuroprotective effects against oxidative stress-induced neuronal cell death.[25][26]

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective and related activities of some novel chromene derivatives.

| Compound/Derivative | Assay/Target | Activity (IC50 or % Inhibition) | Reference |

| Compound 6c (Pyrano[3,2-c]chromene) | Acetylcholinesterase (AChE) | IC50 = 1.12 µM | [25][26] |

| Compound 10c (Imino-2H-chromene) | BACE1 | IC50 = 6.31 µM | [27] |

| Compound 10a (Imino-2H-chromene) | Butyrylcholinesterase (BuChE) | IC50 = 3.3 µM | [27] |

| Compound 11b (Imino-2H-chromene) | Neuroprotection against Aβ-induced PC12 cell damage | 32.3% protection at 25 µM | [27] |

| Compounds 6c, 7b, 6g, 7d | Neuroprotection against H2O2-induced PC12 oxidative stress | Significant | [25][26] |

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells (e.g., PC12) from oxidative stress induced by hydrogen peroxide (H2O2).

Materials:

-

PC12 cell line

-

Cell culture medium

-

Test chromene derivatives

-

Hydrogen peroxide (H2O2)

-

MTT assay reagents

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate medium and seed them in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test chromene derivatives for a specified period (e.g., 24 hours).

-

Oxidative Stress Induction: Induce oxidative stress by adding a specific concentration of H2O2 to the wells (except for the control group) and incubate for a further period (e.g., 18-24 hours).

-

Cell Viability Assessment: Assess the cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: The neuroprotective effect is determined by the increase in cell viability in the compound-treated groups compared to the group treated with H2O2 alone.

Visualization of Neuroprotective Mechanisms

Caption: Neuroprotective actions of chromene derivatives.

Conclusion

Novel chromene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new therapies for cancer, microbial infections, inflammatory disorders, and neurodegenerative diseases. The ease of synthesis and the possibility for extensive structural modification of the chromene scaffold offer vast opportunities for optimizing their potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the structure-activity relationships, elucidate the detailed molecular mechanisms of action, and advance the most promising candidates through preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. botanyjournals.com [botanyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 15. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 23. One new isoprenylated resorcinoid and one new chromene meroterpenoid with potential anti-inflammatory effects from the leaves of Rhododendron dauricum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 7-Hydroxychromene Derivatives, Focusing on Hymecromone

Disclaimer: Due to the limited availability of specific mechanism of action studies for 7-Hydroxy-2,2-dimethylchromene, this guide focuses on the closely related and extensively studied compound, Hymecromone (7-hydroxy-4-methylcoumarin). The findings presented here for Hymecromone are representative of the pharmacological activities of 7-hydroxychromene derivatives and provide a strong foundational understanding of their potential mechanisms.

Hymecromone, a coumarin (B35378) derivative, is a well-established therapeutic agent primarily known for its choleretic and antispasmodic properties.[1][2] Recent research has unveiled its broader therapeutic potential, including anti-inflammatory, anti-tumor, and anti-fibrotic effects, which are primarily attributed to its role as a hyaluronan synthesis inhibitor.[1][3]

Core Mechanism of Action: Inhibition of Hyaluronan Synthesis

The principal mechanism of action of Hymecromone is the inhibition of hyaluronic acid (HA) synthesis.[1][3] Hyaluronic acid is a major glycosaminoglycan component of the extracellular matrix, playing crucial roles in cell proliferation, migration, and tissue repair.[1] Hymecromone impedes HA production through a dual mechanism:

-

Depletion of UDP-glucuronic acid (UDP-GlcUA): Hymecromone acts as a competitive substrate for the enzyme UDP-glucuronosyltransferase (UGT). This leads to the depletion of the cellular pool of UDP-GlcUA, which is an essential precursor for HA synthesis.[4][5]

-

Downregulation of Hyaluronan Synthase (HAS) Expression: Hymecromone has been shown to significantly downregulate the mRNA expression of two of the three known hyaluronan synthases, specifically HAS2 and HAS3.[6]

This reduction in HA levels interferes with the microenvironment of cells, thereby inhibiting processes like cell proliferation and migration, which is particularly beneficial in conditions characterized by excessive tissue growth and fibrosis.[1]

Quantitative Pharmacological Data

The following table summarizes the quantitative data related to the administration and effects of Hymecromone from various studies.

| Parameter | Value | Species/System | Application | Reference |

| In Vitro Effective Concentration | 200 µg/mL | HEK293T and HUVEC cells | Inhibition of HA production | [6] |

| Oral Bioavailability | ~3% | Humans | Systemic availability | [7] |

| Clinical Dosage (Biliary Spasm) | 300-600 mg (3-4 times daily) | Humans | Therapeutic use | [1] |

| Clinical Trial Dosage (COVID-19) | 1200-3600 mg/day | Humans | Investigational use | [8] |

| Clinical Trial Dosage (Pulmonary Hypertension) | 1600 mg/day | Humans | Investigational use | [7] |

| Metabolism | >90% glucuronidation | Humans | Pharmacokinetics | [3] |

Signaling Pathway

The inhibitory effect of Hymecromone on hyaluronic acid synthesis can be visualized as follows:

Caption: Hymecromone inhibits HA synthesis by depleting UDP-GlcUA and downregulating HAS enzymes.

Experimental Protocols

1. In Vitro Inhibition of Hyaluronan Production

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) and Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media.

-

Treatment: Cells are treated with Hymecromone (e.g., 200 μg/mL) or a vehicle control (e.g., DMSO).

-

Sample Collection: After a specified incubation period, the culture medium is collected.

-

Hyaluronan Quantification: The concentration of hyaluronic acid in the culture medium is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Analysis: The amount of HA in the Hymecromone-treated samples is compared to the control samples to determine the extent of inhibition.[6]

2. Analysis of Hyaluronan Synthase (HAS) Gene Expression

-

Cell Culture and Treatment: As described above, cells are treated with Hymecromone or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of HAS1, HAS2, and HAS3 genes are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Analysis: The relative expression of each HAS gene in the Hymecromone-treated cells is calculated and compared to the control cells to assess the effect of the compound on gene expression.[6]

Experimental Workflow Visualization

Caption: Experimental workflow for in-vitro analysis of Hymecromone's effects.

Conclusion

Hymecromone presents a multifaceted mechanism of action centered on the inhibition of hyaluronic acid synthesis. By depleting a key precursor and downregulating the expression of essential enzymes, it effectively reduces HA levels, which underpins its therapeutic efficacy in a range of pathological conditions. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the pharmacological activities of 7-hydroxychromene derivatives. Further research into the specific activities of 7-Hydroxy-2,2-dimethylchromene is warranted to determine if it shares a similar mechanism of action.

References

- 1. What is Hymecromone used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]

- 5. mdpi.com [mdpi.com]

- 6. Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thorax.bmj.com [thorax.bmj.com]

- 8. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]

preliminary biological screening of 7-Hydroxy-2,2-dimethylchromene

An In-depth Technical Guide to the Preliminary Biological Screening of 7-Hydroxychromene Derivatives

This technical guide provides a comprehensive overview of the preliminary biological screening of compounds based on the 7-hydroxy-2,2-dimethylchromene scaffold. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. The information presented is collated from various studies investigating the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of this class of compounds.

General Workflow for Preliminary Biological Screening

The initial evaluation of novel chemical entities, such as 7-hydroxychromene derivatives, typically follows a structured workflow. This process begins with the synthesis of the compound, followed by a battery of in vitro assays to determine its biological activities. Promising candidates may then proceed to more complex cellular and eventually in vivo studies.

Caption: General workflow for the synthesis and preliminary biological evaluation of novel compounds.

Antimicrobial Activity

Derivatives of the 7-hydroxychromene scaffold have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains.[1][2] The screening typically involves determining the susceptibility of various microorganisms to these compounds.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

| 7-Hydroxy-4-methyl-coumarin derivatives (MK1-MK6) | Various | Significant activity | Compared favorably to standard drugs | [1] |

| 8-substituted-7-hydroxy coumarin (B35378) derivatives | E. coli, S. aureus, P. aeruginosa | Enhanced in vitro activity | Compared favorably to norfloxacin | [3] |

| 7-Hydroxy-3-nitro-chromen-2-one derivatives | S. aureus, Klebsiella | Bacteriostatic & Bactericidal | Activity observed at 1, 3, and 5 mg/ml | [4] |

| 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one derivatives | E. coli, P. mirabilis, B. cerous | Significant activity | Compound 10 showed broad activity | [5] |

Experimental Protocols

a. Agar (B569324) Well Diffusion Method This method is a standard procedure for preliminary screening of antimicrobial activity.

-

Medium Preparation: Nutrient agar medium is prepared using a standard formulation like Muller-Hinton agar and poured into sterile Petri plates.[3]

-

Inoculation: A standardized microbial culture (e.g., 1 ml of broth culture) is uniformly spread over the surface of the solidified agar using a sterile spreader.[3]

-

Compound Application: Sterile filter paper discs are soaked in solutions of the test compounds at specified concentrations (e.g., 2, 3, and 5 mg/ml).[4][6]

-

Incubation: The discs are placed aseptically onto the inoculated plates. The plates are then incubated at 37°C for 18-24 hours.[3]

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[3]

b. Microdilution Broth Susceptibility Test for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism being tested.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[3]

Anticancer Activity

Several novel derivatives of 7-hydroxychromene have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines.[7] These studies often reveal promising anticancer activity, sometimes exceeding that of standard chemotherapeutic agents.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric) | IC₅₀ | 2.63 ± 0.17 µM | [7] |

| 7-Hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles | Various | Cytotoxicity | Better activity than 5-fluorouracil | [7] |

| 4-methyl-7-hydroxy coumarin | DMBA-induced skin cancer (mice) | In vivo | Reduction in papilloma growth | [8] |

| Chalcone Derivatives (general class related to chromenes) | MCF-7, HepG2, HCT116 | IC₅₀ | 3.44 - 6.31 μM (for compound 25) | [9] |

Experimental Protocols

a. MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil) is often included.[7]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

b. Flow Cytometry for Cell Cycle Analysis and Apoptosis Flow cytometry is used to investigate the mechanism of cytotoxicity, such as the induction of apoptosis or cell cycle arrest.

-

Cell Treatment: Cells are treated with the compound at its IC₅₀ concentration for a set time.

-

Cell Staining:

-

For Cell Cycle: Cells are fixed and stained with a DNA-binding dye like propidium (B1200493) iodide (PI).

-

For Apoptosis: Cells are stained with Annexin V and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

-

Analysis: The stained cells are analyzed using a flow cytometer. The data reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.[7]

Proposed Anticancer Signaling Pathway

Some 7-hydroxycoumarin derivatives have been shown to induce apoptosis and modulate key signaling proteins. The pathway below illustrates a potential mechanism of action for a synthetic coumarin in DMBA-induced skin cancer.[8]

Caption: Proposed apoptotic pathway initiated by a 7-hydroxycoumarin derivative in cancer cells.

Antioxidant Activity

The antioxidant potential of 7-hydroxychromene derivatives is a frequently studied biological activity. These compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in conditions associated with oxidative stress.

Quantitative Data for Antioxidant Activity

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides (4e-g) | Inhibition of lipid peroxidation | Potency | 3 times more potent than trolox | [10] |

| Lumichrome (related structure) | DPPH Scavenging | IC₅₀ | Shows potential antioxidant effect | [11] |

| 2H-chromen-2-one derivatives | Superoxide radical scavenging | Activity | Moderate antiradical activity observed | [12] |

Experimental Protocols

a. DPPH Radical Scavenging Assay This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a solvent like methanol.

-

Compound Addition: Different concentrations of the test compound are added to the DPPH solution. Ascorbic acid is often used as a standard.[11]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically. The discoloration of the purple DPPH solution indicates the scavenging activity of the compound. The percentage of inhibition is calculated, and the IC₅₀ value is determined.[11]

b. Inhibition of Lipid Peroxidation This assay evaluates the ability of a compound to prevent the oxidative degradation of lipids.

-

Tissue Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is prepared.[10]

-

Induction of Peroxidation: Lipid peroxidation is initiated by adding pro-oxidants like Fe²⁺ and ascorbic acid to the homogenate.[10]

-

Compound Treatment: The tissue homogenate is incubated with the test compounds at various concentrations. Trolox, a vitamin E analog, is commonly used as a positive control.[10]

-

Measurement: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. A decrease in TBARS formation indicates antioxidant activity.

Anti-inflammatory Activity

Certain chromene derivatives have been investigated for their ability to modulate inflammatory responses, primarily in cell-based models. These compounds can inhibit the production of key pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Cell Line | Target Inhibited | IC₅₀ / Effect | Reference |

| THMX (a xanthone (B1684191) with chromene-like elements) | RAW 264.7 | NO Release | 5.77 ± 0.66 μM | [13] |

| THMX | RAW 264.7 | PGE₂ Release | 9.70 ± 1.46 μM | [13] |

| DMHM (isochroman metabolite) | RAW 264.7 & BV2 | NO, PGE₂, COX-2, iNOS | Suppressed production | [14] |

| Kratom Alkaloid Extract | RAW 264.7 | NO Production | 30% reduction at 25 ppm | [15] |

Experimental Protocol: Inhibition of Inflammatory Mediators in Macrophages

-

Cell Culture: Macrophage cell lines, such as RAW 264.7 or BV2, are cultured in appropriate media.[13][14]

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[13][14]

-

Incubation: The cells are incubated for approximately 24 hours.

-

Measurement of Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) and Cytokines (TNF-α, IL-6): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]

-

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting.[13]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of chromene-related compounds are often mediated through the inhibition of major pro-inflammatory signaling pathways like NF-κB and MAPK.

Caption: Inhibition of LPS-induced inflammatory pathways by chromene-related compounds.

Conclusion

The preliminary biological screening of compounds derived from the 7-hydroxy-2,2-dimethylchromene scaffold has revealed a diverse and promising range of activities. These molecules have demonstrated significant potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents in various in vitro models. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation. Future research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to develop these promising scaffolds into clinically relevant therapeutic agents.

References

- 1. metfop.edu.in [metfop.edu.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Hydroxy-2,2-dimethylchromene (CAS No. 19012-97-6), a naturally occurring chromene derivative. This document outlines the key spectroscopic data and experimental methodologies essential for its identification and characterization.

Chemical Structure and Properties

7-Hydroxy-2,2-dimethylchromene is a benzopyran derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a dihydropyran ring fused to a benzene (B151609) ring, with a hydroxyl group at position 7 and two methyl groups at position 2. This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

Spectroscopic Data for Structural Elucidation

The definitive identification of 7-Hydroxy-2,2-dimethylchromene relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 7-Hydroxy-2,2-dimethylchromene

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Singlet | 6H | 2 x -CH₃ (C-2) |

| ~5.50 | Doublet | 1H | H-3 |

| ~6.25 | Doublet | 1H | H-4 |

| ~6.30 | Doublet | 1H | H-8 |

| ~6.40 | Doublet of doublets | 1H | H-6 |

| ~6.85 | Doublet | 1H | H-5 |

| ~9.50 (broad) | Singlet | 1H | -OH (C-7) |

Table 2: Predicted ¹³C NMR Spectral Data for 7-Hydroxy-2,2-dimethylchromene

| Chemical Shift (δ) (ppm) | Assignment |

| ~28.0 | 2 x -CH₃ (C-2) |

| ~76.0 | C-2 |

| ~110.0 | C-8 |

| ~112.0 | C-4a |

| ~115.0 | C-6 |

| ~122.0 | C-4 |

| ~129.0 | C-3 |

| ~130.0 | C-5 |

| ~155.0 | C-8a |

| ~158.0 | C-7 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data for 7-Hydroxy-2,2-dimethylchromene

| m/z Value | Interpretation |

| 176 | Molecular Ion [M]⁺ |

| 161 | [M - CH₃]⁺ (Loss of a methyl group) |

| 133 | [M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data for 7-Hydroxy-2,2-dimethylchromene

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2970, ~2930 | C-H stretch (aliphatic) |

| ~1620, ~1580 | C=C stretch (aromatic and alkene) |

| ~1250 | C-O stretch (ether and phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system.

Table 5: UV-Vis Spectral Data for 7-Hydroxy-2,2-dimethylchromene

| Solvent | λmax (nm) |

| Methanol (B129727) | ~280, ~320 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate structural elucidation of 7-Hydroxy-2,2-dimethylchromene.

Sample Preparation

For NMR analysis, the compound (typically 5-10 mg) should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

For mass spectrometry, a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile (B52724) is prepared for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.

For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄ or CS₂).

For UV-Vis spectroscopy, a dilute solution of the compound (typically in the micromolar concentration range) is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol) and analyzed in a quartz cuvette.

NMR Data Acquisition and Processing

A general workflow for NMR data acquisition is as follows:

-

1D ¹H NMR : A standard pulse program is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

1D ¹³C NMR : A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.

-

Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry analysis.

The analysis involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be interpreted to deduce the structure of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information on the biological activities and signaling pathways directly associated with 7-Hydroxy-2,2-dimethylchromene. However, related chromene derivatives have been reported to exhibit various biological effects. For instance, Eupatoriochromene, a structurally similar compound, has shown insecticidal and plant growth regulatory activities[2]. Further research is needed to elucidate the specific biological roles of 7-Hydroxy-2,2-dimethylchromene.

Conclusion

The structural elucidation of 7-Hydroxy-2,2-dimethylchromene is achieved through a synergistic application of modern spectroscopic techniques. While a complete dataset for this specific compound is not widely published, the combination of predicted data based on its known structure and comparison with closely related analogues provides a solid foundation for its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to obtain and interpret the necessary data for its unambiguous identification. Further investigation into its biological activities will be a valuable area for future research.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-2,2-dimethylchromene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Hydroxy-2,2-dimethylchromene, a key intermediate and bioactive molecule. Due to the limited availability of specific quantitative data in publicly available literature, this document focuses on providing a framework for the determination of these crucial physicochemical properties. It includes detailed experimental protocols and data presentation templates to aid researchers in their investigations.

Core Concepts: Solubility and Stability

The therapeutic efficacy and development of any bioactive compound are intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines a compound's shelf-life and degradation pathways, which is critical for safety and consistent dosing. 7-Hydroxy-2,2-dimethylchromene, as a phenolic compound, is anticipated to exhibit solubility in organic solvents and limited solubility in aqueous media. Its stability is likely influenced by factors such as pH, temperature, light, and oxidative stress.

Solubility Profile

While specific quantitative solubility data for 7-Hydroxy-2,2-dimethylchromene is not extensively documented, qualitative information suggests its solubility in several organic solvents. A systematic approach to determining its quantitative solubility is essential for its application in drug discovery and development.

Qualitative Solubility

Based on available data sheets, 7-Hydroxy-2,2-dimethylchromene is soluble in the following organic solvents:

Its solubility in aqueous media is expected to be low, a common characteristic of chromene derivatives.

Quantitative Solubility Determination

To obtain precise solubility values, the shake-flask method is the gold standard and is recommended.[2] This method allows for the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

Table 1: Template for Quantitative Solubility Data of 7-Hydroxy-2,2-dimethylchromene

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | |||

| PBS (pH 7.4) | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Methanol (B129727) | 25 | HPLC-UV | |||

| Acetonitrile (B52724) | 25 | HPLC-UV | |||

| DMSO | 25 | HPLC-UV | |||

| Chloroform | 25 | HPLC-UV | |||

| Dichloromethane | 25 | HPLC-UV | |||

| Ethyl Acetate | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the steps for determining the equilibrium solubility of 7-Hydroxy-2,2-dimethylchromene.

Materials and Reagents

-

7-Hydroxy-2,2-dimethylchromene (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Hydroxy-2,2-dimethylchromene to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 7-Hydroxy-2,2-dimethylchromene of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the quantification of 7-Hydroxy-2,2-dimethylchromene. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point for such compounds. Detection can be performed using a UV detector at the wavelength of maximum absorbance for 7-Hydroxy-2,2-dimethylchromene.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of 7-Hydroxy-2,2-dimethylchromene in the sample by interpolating its peak area on the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of 7-Hydroxy-2,2-dimethylchromene in the specific solvent at the tested temperature.

-

Experimental Workflow for Solubility Determination

Stability Profile

The stability of 7-Hydroxy-2,2-dimethylchromene is a critical parameter for its storage, formulation, and in vivo performance. As a phenolic compound, it may be susceptible to degradation under various stress conditions.

Factors Affecting Stability

-

pH: The phenolic hydroxyl group can ionize, and the stability of the compound may vary significantly with pH.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.

-

Oxidation: The phenolic moiety can be susceptible to oxidation, leading to the formation of degradation products.

Stability Testing Protocol

A systematic stability study should be conducted to evaluate the degradation of 7-Hydroxy-2,2-dimethylchromene under various conditions.

Table 2: Template for Stability Data of 7-Hydroxy-2,2-dimethylchromene in Solution (e.g., PBS pH 7.4)

| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining | Degradation Products Identified |

| Temperature | |||||

| 4 °C | 24 | ||||

| 25 °C | 24 | ||||

| 40 °C | 24 | ||||

| pH | |||||

| pH 2 | 24 | ||||

| pH 7.4 | 24 | ||||

| pH 9 | 24 | ||||

| Light Exposure | |||||

| Dark Control | 24 | ||||

| UV Light | 24 | ||||

| Oxidative Stress | |||||

| Control | 24 | ||||

| H₂O₂ (e.g., 3%) | 24 |

Experimental Protocol: Stability Assessment

This protocol outlines the methodology for assessing the stability of 7-Hydroxy-2,2-dimethylchromene in solution.

Materials and Reagents

-

7-Hydroxy-2,2-dimethylchromene

-

Buffers of different pH values (e.g., pH 2, 7.4, 9)

-

Hydrogen peroxide (H₂O₂) solution

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled incubators

Procedure

-

Sample Preparation:

-

Prepare a stock solution of 7-Hydroxy-2,2-dimethylchromene in a suitable solvent (e.g., methanol or DMSO).

-

Dilute the stock solution with the respective buffers or solutions to achieve the desired initial concentration.

-

-

Stress Conditions:

-

Temperature Stability: Aliquot the sample solutions into vials and store them in incubators at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

pH Stability: Use buffers of different pH values as the solvent for the sample solutions and store at a constant temperature.

-

Photostability: Expose the sample solutions to a controlled light source (e.g., UV lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., H₂O₂) to the sample solution.

-

-

Time Points:

-

Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Quantification and Degradation Analysis:

-

Analyze the withdrawn aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.

-

Quantify the remaining amount of 7-Hydroxy-2,2-dimethylchromene at each time point.

-

If using an HPLC-MS system, identify the mass of any significant degradation products to aid in structural elucidation.

-

-

Data Analysis:

-

Calculate the percentage of 7-Hydroxy-2,2-dimethylchromene remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Experimental Workflow for Stability Testing

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of 7-Hydroxy-2,2-dimethylchromene. While specific quantitative data is sparse in the literature, the detailed experimental protocols for the shake-flask solubility determination and stability testing outlined herein will enable the generation of high-quality, reliable data. The provided templates for data presentation and the logical workflow diagrams offer a structured approach to these critical studies. A comprehensive understanding of these physicochemical properties is paramount for the successful advancement of 7-Hydroxy-2,2-dimethylchromene in any research or development pipeline.

References

Methodological & Application

Synthetic Protocols for 7-Hydroxy-2,2-dimethylchromene Derivatives: Application Notes and Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Hydroxy-2,2-dimethylchromene and its derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in a variety of natural products and their diverse biological activities. The chromene scaffold is a privileged structure in drug discovery, and its derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Application Notes

7-Hydroxy-2,2-dimethylchromene, also known as ageratochromene or precocene I alcohol, and its derivatives are heterocyclic compounds that have garnered considerable attention for their potential therapeutic applications. The 2,2-dimethyl substitution on the pyran ring is a common feature in many naturally occurring chromenes. The hydroxyl group at the 7-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The biological activities of these derivatives are often linked to their ability to modulate various cellular signaling pathways. For instance, some coumarin (B35378) derivatives, which share the benzopyran core with chromenes, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can ameliorate a variety of inflammatory conditions. Additionally, flavonoids, a class of compounds that includes chromene derivatives, have been identified as modulators of potassium channels, which play crucial roles in cellular excitability and signaling.[2][3]

The synthetic accessibility of 7-Hydroxy-2,2-dimethylchromene derivatives makes them attractive candidates for drug development programs. Various synthetic strategies have been developed, often starting from readily available phenols and employing methods such as the Pechmann condensation for coumarin analogs or specialized cyclization reactions for chromenes.

Synthetic Approaches

Several synthetic routes can be employed to prepare 7-Hydroxy-2,2-dimethylchromene and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromene core.

A common and effective method involves the condensation of a substituted phenol (B47542) with an appropriate three-carbon component to form the pyran ring. For the synthesis of 2,2-dimethylchromenes, reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane have been successfully used in reactions with meta-dihydric phenols.[4] This approach offers a direct route to the desired chromene skeleton.

The following diagram outlines a generalized synthetic workflow for the preparation of 7-Hydroxy-2,2-dimethylchromene derivatives.

Caption: Generalized workflow for the synthesis of 7-Hydroxy-2,2-dimethylchromene derivatives.

Experimental Protocols

This section provides a detailed protocol for a key synthetic method for preparing 7-Hydroxy-2,2-dimethylchromene.

Protocol 1: Synthesis of 7-Hydroxy-2,2-dimethylchromene via Condensation of Resorcinol (B1680541) with 3-Hydroxy-3-methyl-1,1-dimethoxybutane

This method is adapted from the general principle of using a protected C5 acetal (B89532) for dimethylchromenylation of phenols.[4]

Materials:

-

Resorcinol

-

3-Hydroxy-3-methyl-1,1-dimethoxybutane

-

Pyridine (B92270) (catalyst)

-

Toluene (B28343) (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (drying agent)

-

Silica (B1680970) gel (for chromatography)

-

Hexane and Ethyl acetate (B1210297) (chromatography eluents)

Procedure:

-

A mixture of resorcinol (1 equivalent) and 3-hydroxy-3-methyl-1,1-dimethoxybutane (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of pyridine is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for the specified time (monitoring by TLC is recommended).

-

After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

-